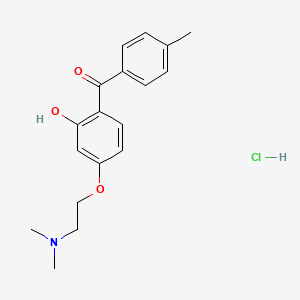
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, an ethoxy group, a hydroxyphenyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
科学研究应用
Chemistry
In chemistry, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for versatility in various manufacturing processes.
作用机制
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-chlorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-fluorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-bromophenyl) ketone hydrochloride
Uniqueness
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from similar compounds with different substituents on the phenyl ring.
生物活性
The compound (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl) ketone hydrochloride is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its efficacy against various pathogens, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C21H28N2O5
- Molecular Weight : 388.4574 g/mol
- CAS Registry Number : 138-56-7
The structure of the compound features a ketone functional group and a dimethylaminoethoxy substituent, which may contribute to its biological properties.
Antiamoebic Activity
Research has shown that derivatives of this compound exhibit significant antiamoebic activity. A study focused on a series of hydrazone hybrids containing the dimethylaminoethoxy moiety demonstrated potent inhibition against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide was particularly effective, showcasing promising results in cytotoxicity assays against lung cancer cells (A549 cell line) using the MTT assay .
Cytotoxicity
In terms of cytotoxic effects, compounds similar to (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl) ketone hydrochloride have been evaluated for their impact on various cancer cell lines. The MTT assay results indicated that these compounds could selectively induce cell death in cancer cells while maintaining higher viability in normal cells .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. The presence of the dimethylamino group may enhance membrane permeability, facilitating better absorption and bioavailability within target cells.
Case Studies and Research Findings
- Hydrazone Derivatives : A study synthesized several hydrazone derivatives incorporating the dimethylaminoethoxy group and evaluated their antiamoebic properties. The derivatives exhibited a range of activities, with some showing significant selectivity towards E. histolytica .
- Chalcone Derivatives : Research on chalcone derivatives, which share structural similarities with the compound , revealed a broad spectrum of biological activities including antibacterial, antifungal, and antiproliferative effects. These findings suggest that modifications to the chalcone structure can lead to enhanced biological activity against various pathogens .
Toxicological Profile
The compound has been flagged for its potential toxicity to aquatic life and is suspected of causing reproductive toxicity in humans . Such findings necessitate careful consideration during the development of therapeutic applications.
Summary Table of Biological Activities
属性
CAS 编号 |
83803-92-3 |
|---|---|
分子式 |
C18H22ClNO3 |
分子量 |
335.8 g/mol |
IUPAC 名称 |
[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)20)22-11-10-19(2)3;/h4-9,12,20H,10-11H2,1-3H3;1H |
InChI 键 |
AMQCNBFKHKJOIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCN(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















